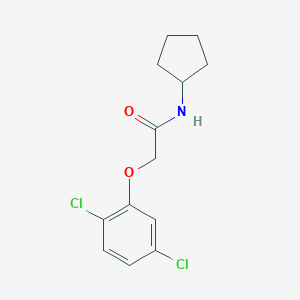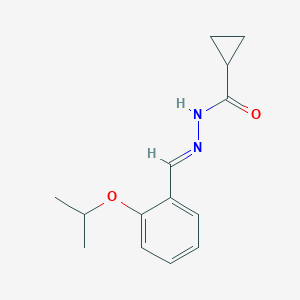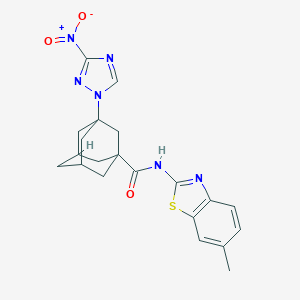![molecular formula C37H32N4O4 B451774 4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451774.png)
4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxy, and pyridyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and phenyl groups makes it susceptible to oxidation reactions.
Reduction: The cyano group can be reduced to primary amines under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
These compounds share some structural features but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and applications.
Propriétés
Formule moléculaire |
C37H32N4O4 |
|---|---|
Poids moléculaire |
596.7g/mol |
Nom IUPAC |
4-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C37H32N4O4/c1-23-34(37(43)41-33-10-6-7-17-39-33)35(36-30(40-23)19-27(20-31(36)42)25-8-4-3-5-9-25)26-13-16-32(44-2)28(18-26)22-45-29-14-11-24(21-38)12-15-29/h3-18,27,35,40H,19-20,22H2,1-2H3,(H,39,41,43) |
Clé InChI |
ARFCYWWTTNMIKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)C#N)C(=O)NC6=CC=CC=N6 |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)C#N)C(=O)NC6=CC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451692.png)



![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451697.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B451701.png)


![4-CHLORO-N'~1~-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE](/img/structure/B451705.png)
![4-{4-METHOXY-3-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451707.png)

![methyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451709.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451710.png)

